4-Methoxy-3-(methylthio)phenylboronic acid
Overview
Description
4-Methoxy-3-(methylthio)phenylboronic acid is an organoboron compound with the molecular formula C8H11BO3S It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methylthio groups
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-3-(methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound is involved in suzuki-miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may have good stability and bioavailability in various environments.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions, suggesting that the compound can act effectively in a variety of environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylthio)phenylboronic acid typically involves the reaction of 4-methoxy-3-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Reagents: 4-methoxy-3-(methylthio)phenyl magnesium bromide, trimethyl borate
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Workup: Acidic hydrolysis using hydrochloric acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(methylthio)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvent (e.g., dichloromethane), temperature (0-25°C)
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DMF), temperature (50-100°C)
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Sulfoxides, sulfones
Substitution: Substituted phenylboronic acids
Scientific Research Applications
4-Methoxy-3-(methylthio)phenylboronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe for studying biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique reactivity and functional groups.
Comparison with Similar Compounds
4-Methoxy-3-(methylthio)phenylboronic acid can be compared with other similar compounds, such as:
4-Methoxyphenylboronic acid: Lacks the methylthio group, leading to different reactivity and applications.
4-(Methylthio)phenylboronic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Anisylboronic acid: Another name for 4-Methoxyphenylboronic acid, highlighting the presence of the methoxy group.
The uniqueness of this compound lies in the combination of both methoxy and methylthio groups, which provide distinct electronic and steric effects, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
(4-methoxy-3-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPGKVSHWRXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232023 | |
Record name | Boronic acid, B-[4-methoxy-3-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-05-4 | |
Record name | Boronic acid, B-[4-methoxy-3-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-methoxy-3-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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